4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine is a synthetic organic compound characterized by its azo functional group, which connects two aromatic systems. The compound has a molecular formula of and a molecular weight of approximately 470.16 g/mol . It is notable for its distinctive structure that includes dibromo and nitro substituents on the phenyl ring, which contribute to its unique chemical properties and potential applications.
Research indicates that azo compounds can exhibit a range of biological activities, including:
The synthesis of 4-[(2,6-dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine typically involves:
The compound has several applications across different fields:
Interaction studies focus on how this compound interacts with biological systems. Preliminary studies suggest:
Several compounds share structural similarities with 4-[(2,6-dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine | Contains chlorine instead of bromine | |
| 4-[(2-Methyl-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine | Lacks halogen substituents | |
| 4-[(3-Nitroanilino)azo]-N,N-diethyl-m-toluidine | Different nitro group position |
The unique combination of dibromo and nitro substituents in 4-[(2,6-dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine distinguishes it from similar compounds. This configuration not only influences its chemical reactivity but also its biological activity profile, making it a subject of interest in both synthetic chemistry and pharmacology .